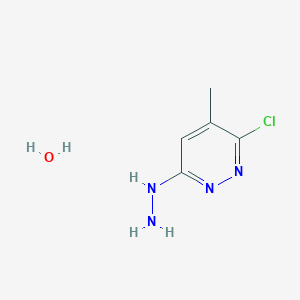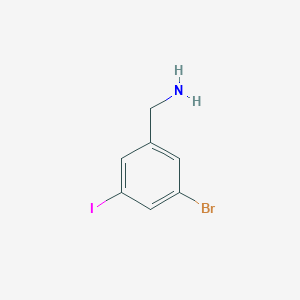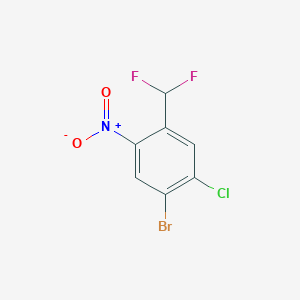
1-Bromo-2-chloro-4-(difluoromethyl)-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-4-(difluoromethyl)-5-nitrobenzene is an organic compound with the molecular formula C7H2BrClF2NO2. This compound is part of the halogenated benzene derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogens and a nitro group in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Bromo-2-chloro-4-(difluoromethyl)-5-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common synthetic route includes:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring through electrophilic aromatic substitution.
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: Introduction of the difluoromethyl group using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-Bromo-2-chloro-4-(difluoromethyl)-5-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, to form carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various catalysts (e.g., palladium, platinum).
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-4-(difluoromethyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-chloro-4-(difluoromethyl)-5-nitrobenzene largely depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of multiple halogens and a nitro group can enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
1-Bromo-2-chloro-4-(difluoromethyl)-5-nitrobenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-2-chloro-4-fluorobenzene: Lacks the nitro and difluoromethyl groups, making it less reactive in certain chemical reactions.
1-Bromo-2-chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and applications.
1-Bromo-2-chloro-4-nitrobenzene:
The unique combination of bromine, chlorine, difluoromethyl, and nitro groups in this compound makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H3BrClF2NO2 |
|---|---|
Peso molecular |
286.46 g/mol |
Nombre IUPAC |
1-bromo-2-chloro-4-(difluoromethyl)-5-nitrobenzene |
InChI |
InChI=1S/C7H3BrClF2NO2/c8-4-2-6(12(13)14)3(7(10)11)1-5(4)9/h1-2,7H |
Clave InChI |
FDXPDMVFHFEITJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




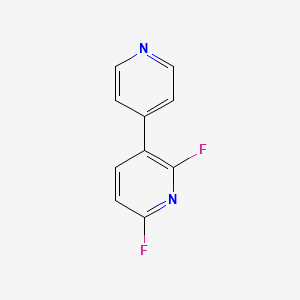
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13128384.png)
![5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride](/img/structure/B13128385.png)

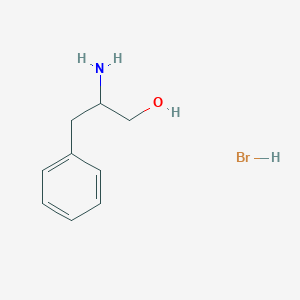

![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)

